DIMETHYL SELENIDE

Overview

Description

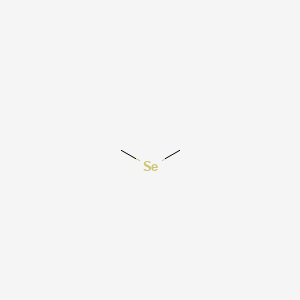

Dimethyl selenide (CH₃)₂Se, also known as methyl selenide or selenobismethane, is a volatile organoselenium compound with the CAS number 593-79-3 . It is a colorless liquid at room temperature, characterized by its high vapor pressure and reactivity. As a methylated selenium species, this compound plays a significant role in biological systems, particularly as a metabolite in selenium detoxification pathways . Its applications span analytical chemistry, biomedicine, and materials science, though its toxicity and environmental impact necessitate careful handling .

Preparation Methods

DIMETHYL SELENIDE is typically prepared by treating selenium sources with electrophilic methylating agents such as methyl iodide. The reaction can be represented as follows: [ \text{Na}_2\text{Se} + 2 \text{CH}_3\text{I} \rightarrow (\text{CH}_3)_2\text{Se} + 2 \text{NaI} ] This method involves the use of sodium selenide (Na₂Se) and methyl iodide (CH₃I) under controlled conditions .

Chemical Reactions Analysis

DIMETHYL SELENIDE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dimethyl selenoxide and dimethyl selenone.

Reduction: It can be reduced back to selenium and methane under specific conditions.

Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Environmental Science

Volatile Organic Compound Emissions

Dimethyl selenide is recognized as a biogenic volatile organic compound emitted from marine sources, particularly macroalgae and marine bacteria. Its role in atmospheric chemistry is significant due to its reactions with reactive halogens, such as hypobromous acid. These reactions can influence the oxidative capacity of the atmosphere and contribute to the formation of secondary organic aerosols (SOA) .

Table 1: Emission Sources of this compound

| Source Type | Concentration Range (pM) | Notes |

|---|---|---|

| Macroalgae | 0.06 - 4.73 | Major contributor to atmospheric DMSe |

| Marine Bacteria | Variable | Production pathways largely unknown |

| Marine Microalgae | Variable | Suggested as a source; specific data lacking |

Biochemical Applications

Selenium Supplementation

This compound serves as a precursor for various selenium-containing compounds used in nutritional supplements and animal feed. Selenium is an essential trace element necessary for normal growth and reproduction in animals. The compound is synthesized into more complex organic selenides, which are utilized for selenium supplementation in both agricultural and clinical settings .

Case Study: Selenium Supplementation in Animal Nutrition

A study examining the effects of selenium supplementation on livestock health demonstrated that incorporating DMSe-derived compounds improved immune response and overall health in selenium-deficient populations. This highlights DMSe's potential in enhancing agricultural productivity through better livestock management .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic selenium compounds, including selenomethionine and selenocystine. These compounds have applications in pharmaceuticals and agricultural chemicals. The preparation methods often involve controlled reactions with other selenium species, showcasing DMSe's versatility in organic chemistry .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Oxidation with Hypobromous Acid | Dimethyl Diselenide | Variable | Buffered seawater medium |

| Reaction with Methyl Iodide | Dimethyl Diselenide | 87 | Room temperature |

Health and Toxicology

Toxicological Studies

Research into the health effects of DMSe exposure indicates potential genotoxicity under specific conditions. Studies utilizing RNA sequencing have shown that exposure to DMSe-derived aerosols can lead to significant gene expression changes associated with DNA damage and stress responses in human airway epithelial cells .

Case Study: Gene Expression Profiling Post-DMSe Exposure

A controlled study investigated the impact of DMSe-derived secondary organic aerosols on human cells, revealing alterations in pathways related to oxidative stress and inflammation. This underscores the need for further research into the safety and environmental impact of DMSe emissions .

Mechanism of Action

The mechanism by which dimethylselenide exerts its effects involves its conversion to methylselenol, which can inhibit histone deacetylase (HDAC) activity. This inhibition leads to the acetylation of histone H3 and tubulin, affecting gene expression and cellular functions. Methylselenol is also involved in the inhibition of hypoxia-inducible factor 1 (HIF-1) expression and vascular endothelial growth factor (VEGF) secretion, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Organoselenium Compounds

Dimethyl Sulfide (CH₃)₂S

Dimethyl sulfide (DMS) shares structural similarity with dimethyl selenide, with sulfur replacing selenium. Key differences include:

- Nucleophilicity and Reactivity : Dimethyl sulfide is a tenfold stronger Lewis base toward benzhydrylium ions than this compound. However, this compound exhibits higher nucleofugality, making it a tenfold better leaving group in substitution reactions .

- Metabolic Roles : Both compounds are substrates for human indole(ethyl)amine-N-methyltransferase (hINMT), but this compound shows enhanced methylation under reducing conditions compared to DMS .

Diphenyl Diselenide (C₆H₅)₂Se₂

Diphenyl diselenide, a diaryl diselenide, contrasts with this compound in:

- Structure and Stability : The diselenide bond (Se–Se) in diphenyl diselenide confers antioxidant properties, enabling thiol peroxidase-like activity, whereas this compound’s volatility limits its direct antioxidant efficacy .

- Applications : Diphenyl diselenide is widely used in organic synthesis and pharmaceuticals, whereas this compound is primarily a metabolic intermediate .

Selenomethionine and Methylated Metabolites

Selenomethionine, a selenium-containing amino acid, and this compound differ in:

- Chemopreventive Efficacy: Monomethylated species (e.g., Se-methylselenocysteine) show superior anticancer activity compared to this compound, which is rapidly excreted and less effective in tumor models .

- Detection Challenges: this compound’s EXAFS spectrum overlaps with selenomethionine, complicating analytical differentiation in biological mixtures .

Physicochemical Properties

Nucleophilicity and Volatility

| Property | This compound | Dimethyl Sulfide | Diphenyl Diselenide |

|---|---|---|---|

| Lewis Basicity (k₂) | 1.0 | 10.0 | N/A |

| Nucleofugality (k₋₁) | 10.0 | 1.0 | N/A |

| Vapor Pressure (25°C) | ~300 mmHg | ~480 mmHg | Negligible |

Data derived from benzhydrylium ion reactivity studies and vapor pressure measurements .

Azeotropic Behavior

This compound forms an azeotrope with dimethylzinc, with activity coefficients (γ) of 1.02 and 1.03, respectively, indicating near-ideal mixing behavior .

Metabolic Pathways

This compound is a terminal metabolite in selenium detoxification, produced via methylation of inorganic selenium (e.g., selenite) and excreted via respiration . In contrast, selenomethionine incorporates into proteins, while diphenyl diselenide undergoes redox cycling to exert antioxidant effects .

Efficacy in Cancer Models

| Compound | Tumor Inhibition (Ehrlich Ascites) | Chemopreventive Ranking |

|---|---|---|

| Sodium Selenite | Effective | 1 |

| Se-Methylselenocysteine | Effective | 2 |

| This compound | Ineffective | 4 |

This compound’s rapid excretion and low bioavailability render it less effective than selenite or monomethylated species .

Toxicity and Environmental Impact

This compound exhibits lower acute toxicity (LD₅₀ > 1.5 g/kg in rats) compared to inorganic selenium compounds like selenite (LD₅₀ ~3 mg/kg) . However, its volatility poses inhalation risks, requiring stringent ventilation in industrial settings .

Analytical Challenges and Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound, with a limit of detection (LOD) of 0.25 µmol/L . Co-elution with selenomethionine necessitates complementary techniques like EXAFS for structural confirmation .

Biological Activity

Dimethyl selenide (DMSe) is a volatile organoselenium compound that has garnered attention for its biological activity and potential health implications. This article reviews the biological effects of DMSe, focusing on its mechanisms of action, cellular impacts, and relevant case studies.

Overview of this compound

DMSe is produced naturally through microbial metabolism in both terrestrial and aquatic environments. It plays a role in the selenium cycle and has been identified as a significant contributor to atmospheric selenium levels. Understanding its biological activities is crucial due to its dual nature as both a nutrient and a potential toxin.

1. Oxidative Stress and Genotoxicity

Research indicates that DMSe can induce oxidative stress, leading to genotoxic effects in human cells. A study highlighted that exposure to DMSe-derived secondary organic aerosols (SOA) resulted in significant gene expression changes in human airway epithelial cells (BEAS-2B). Key findings include:

- Upregulation of pathways associated with DNA damage and p53-mediated stress responses .

- Downregulation of cholesterol biosynthesis and glycolysis pathways, which are critical for cellular metabolism .

2. Inflammatory Responses

DMSe exposure has been linked to inflammatory responses in various tissues. In animal models, intratracheal instillation of DMSe caused lung injury and inflammation at doses as low as 0.05 mg Se/kg body weight. Inhalation can also lead to liver damage and acute kidney injury, indicating a need for caution regarding inhalation exposure .

Case Study 1: Pulmonary Effects

A controlled study examined the effects of DMSe-derived SOA on lung epithelial cells. The results demonstrated elevated oxidative potential compared to typical ambient aerosols, suggesting that DMSe can exacerbate respiratory issues, particularly in polluted environments .

Case Study 2: Liver and Kidney Toxicity

Animal studies have shown that DMSe can cause significant damage to centrilobular liver cells and induce acute tubular injury in kidneys. These findings underscore the potential health risks associated with environmental exposure to DMSe .

Table 1: Biological Effects of this compound

Q & A

Q. Basic: What analytical methods are most effective for detecting trace dimethyl selenide in environmental samples, and how can cross-reactivity with other organoselenium compounds be minimized?

To detect DMSe at trace levels (e.g., in atmospheric or aquatic systems), gas chromatography coupled with mass spectrometry (GC-MS) or atomic emission detection (GC-AED) is preferred due to high sensitivity (detection limits ~0.1 ppb) . To mitigate cross-reactivity:

- Use selective detectors (e.g., AED for selenium-specific quantification).

- Optimize chromatographic separation with polar capillary columns (e.g., DB-WAX) to resolve DMSe from dimethyl diselenide or selenomethionine .

- Validate with spike-recovery experiments in representative matrices (soil, water) to confirm specificity .

Q. Advanced: How can discrepancies in DMSe toxicity data between in vitro and in vivo studies be systematically addressed?

Discrepancies often arise from differences in metabolic pathways, bioavailability, and experimental endpoints. To reconcile these:

- Standardize exposure models : Compare hepatocyte assays (in vitro) with rodent inhalation studies (in vivo) under matched dosing regimens .

- Quantify metabolic intermediates : Use LC-MS/MS to track DMSe metabolites (e.g., methylselenol) across models .

- Apply meta-analysis : Pool data from ≥10 independent studies to identify confounding variables (e.g., oxidative stress biomarkers) using random-effects models .

Q. Basic: What protocols ensure reproducibility in DMSe synthesis, particularly for controlling purity and yield in aerobic vs. anaerobic conditions?

DMSe synthesis via methylation of sodium selenide with methyl halides requires strict control:

- Anaerobic : Use Schlenk-line techniques under argon to prevent oxidation to dimethyl diselenide (yield >85% ).

- Purity validation : Characterize via H NMR (δ 1.7 ppm for Se-CH) and ICP-MS for residual selenium .

- Scaling : For gram-scale production, optimize stoichiometry (2:1 methyl iodide:sodium selenide) and reflux time (4–6 hrs) .

Q. Advanced: What computational models best predict DMSe’s interaction with atmospheric oxidants, and how do these align with experimental kinetic data?

Density functional theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways with OH radicals, showing DMSe’s atmospheric lifetime of ~2–4 hours . Discrepancies with experimental smog-chamber data (~1.5 hrs) suggest:

- Refine transition-state calculations for radical adduct formation.

- Incorporate aerosol-phase reactions (neglected in most models) using molecular dynamics simulations .

- Validate with time-resolved FTIR to track intermediate species (e.g., CHSeO) .

Q. Basic: How should DMSe’s redox behavior be characterized electrochemically to distinguish it from analogous sulfur compounds?

Use cyclic voltammetry (CV) in non-aqueous media (acetonitrile with 0.1 M TBAPF):

- DMSe exhibits oxidation peaks at +0.8 V (vs. Ag/AgCl), distinct from dimethyl sulfide (+1.2 V) .

- Confirm via differential pulse voltammetry (DPV) to enhance resolution of overlapping peaks.

- Correlate with computational HOMO-LUMO gaps to explain reactivity differences .

Q. Advanced: What mechanistic insights explain DMSe’s dual role as a pro-oxidant and antioxidant in cellular systems?

The duality arises from concentration-dependent effects:

- Pro-oxidant : At >10 µM, DMSe depletes glutathione via selenotrisulfide formation, inducing ROS .

- Antioxidant : At <1 µM, it upregulates glutathione peroxidase via Se incorporation into selenoproteins .

- Methodological note : Use redox-sensitive fluorescent probes (e.g., H2DCFDA) in tandem with glutathione assays to map dose-response thresholds .

Q. Basic: What spectroscopic techniques are critical for distinguishing DMSe from its decomposition products in long-term stability studies?

- Raman spectroscopy : Peak at 550 cm (Se-C stretch) confirms DMSe integrity; shifts to 600 cm indicate selenoxide formation .

- Headspace SPME-GC/MS : Monitor volatile degradation products (e.g., methaneselenol) during accelerated aging tests (40°C/75% RH) .

Q. Advanced: How can isotopic labeling (77^{77}77Se, 13^{13}13C) elucidate DMSe’s metabolic fate in soil-plant systems?

- Se NMR : Track DMSe assimilation into plant tissues (e.g., Brassica juncea) with minimal background interference .

- Stable isotope probing (SIP) : Combine C-DMSe with metagenomics to identify microbial methylotrophs responsible for Se volatilization .

Q. Basic: What safety protocols are essential for handling DMSe in laboratory settings, given its volatility and toxicity?

- Use inert-atmosphere gloveboxes for synthesis/storage (TLV-TWA: 0.2 ppm ).

- Install real-time photoionization detectors (PID) with alarm thresholds at 0.1 ppm .

- Train personnel in chelation therapy protocols (e.g., dimercaptopropanesulfonate for acute exposure) .

Q. Advanced: What gaps exist in understanding DMSe’s role in global selenium cycling, and how can multi-omics approaches address them?

Q. Methodological Framework

- Experimental Design : Prioritize reproducibility via detailed SI (Supporting Information) sections, per Beilstein Journal guidelines .

- Data Contradictions : Use funnel plots to assess publication bias in toxicity studies .

- Ethical Compliance : Document IRB approvals for studies involving human cell lines exposed to DMSe .

Properties

IUPAC Name |

methylselanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Se/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXKDRPFPUUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074752 | |

| Record name | Methane, selenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

57 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24.4 mg/g water, Very soluble in ether, ethanol, chloroform, 24.4 mg/mL at 25 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.4077 g/cu cm at 15 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.75 | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

32 kPa | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

593-79-3 | |

| Record name | Dimethyl selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, selenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK0R6JKT6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-87.2 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.